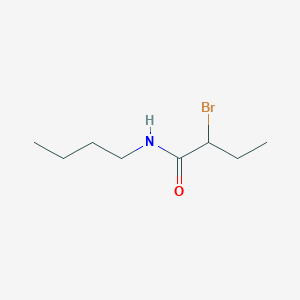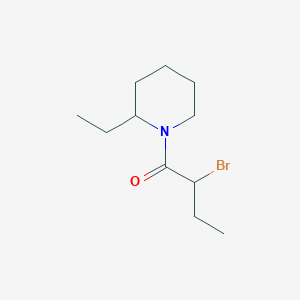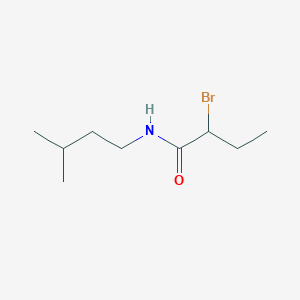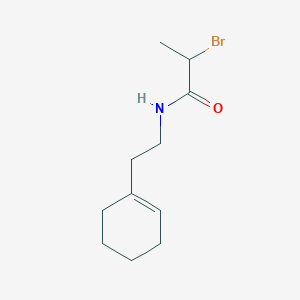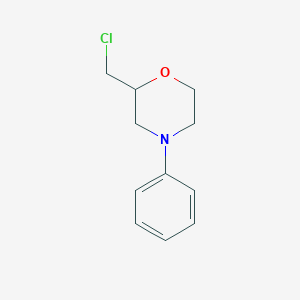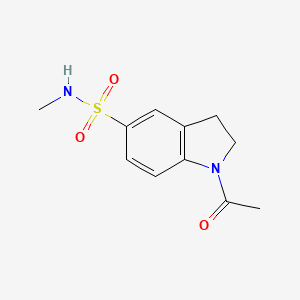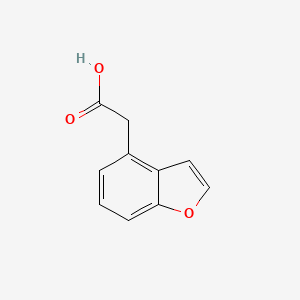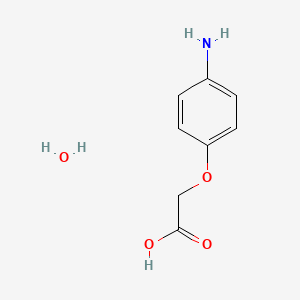
2-(4-Aminophenoxy)acetic acid hydrate
Vue d'ensemble
Description
2-(4-Aminophenoxy)acetic acid hydrate is an organic compound with the molecular formula C8H11NO4. It consists of an aromatic ring (phenoxy) linked to an acetic acid group through an ether linkage, with an amine group attached to the para (4th) position of the phenoxy ring. The “hydrate” part indicates the presence of water molecules associated with the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Aminophenoxy)acetic acid hydrate involves the esterification of phenol with formic acid, followed by an aminolysis reaction to obtain the product . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenoxy)acetic acid hydrate undergoes various chemical reactions, including:
Acid-base reactions: The carboxylic acid group can donate a proton (H+) to act as an acid, while the amine group can accept a proton to act as a base.
Esterification: The carboxylic acid group can react with alcohols to form esters under specific conditions.
Amide formation: The amine group can react with carboxylic acids or acid chlorides to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols for esterification and acid chlorides for amide formation. Reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Major Products Formed
Applications De Recherche Scientifique
2-(4-Aminophenoxy)acetic acid hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenoxy)acetic acid hydrate involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and undergo acid-base reactions, while the amine group can interact with other molecules through hydrogen bonding and nucleophilic substitution. The aromatic ring and ether linkage contribute to the compound’s stability and electronic properties, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenoxyacetic acid: Similar structure but without the hydrate component.
2-(4-Aminophenoxy)acetic acid: The anhydrous form of the compound.
4-Aminophenoxyacetic acid methyl ester: An ester derivative of the compound.
Uniqueness
2-(4-Aminophenoxy)acetic acid hydrate is unique due to the presence of the hydrate component, which can influence its solubility, stability, and reactivity. The compound’s ability to form hydrogen bonds and its use as a lysine analogue further distinguish it from similar compounds .
Propriétés
IUPAC Name |
2-(4-aminophenoxy)acetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.H2O/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUFHVPQHNBKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


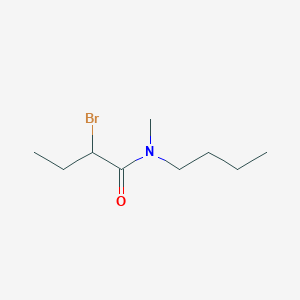
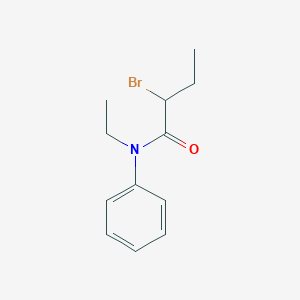

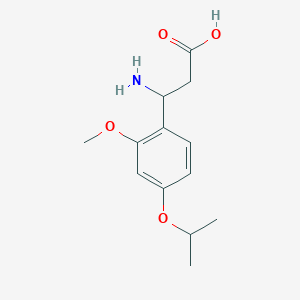
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)
